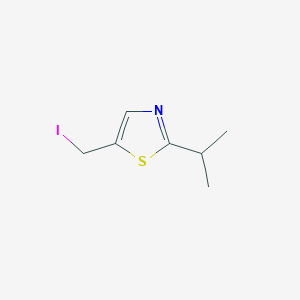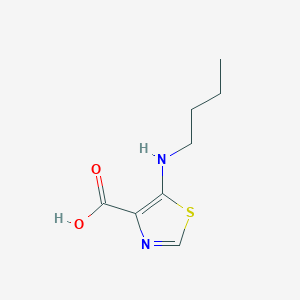![molecular formula C9H7ClO B13963724 Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride CAS No. 60462-14-8](/img/structure/B13963724.png)
Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cubanecarbonyl chloride is a derivative of cubane, a synthetic hydrocarbon molecule consisting of eight carbon atoms arranged at the corners of a cube.
Métodos De Preparación
The synthesis of 1-cubanecarbonyl chloride typically involves the functionalization of cubane. One common method starts with the bromination of cubane to form bromocubane, followed by a reaction with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods for 1-cubanecarbonyl chloride are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. laboratory-scale synthesis remains a valuable tool for research purposes.
Análisis De Reacciones Químicas
1-Cubanecarbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Reduction: The compound can be reduced to 1-cubanecarbonyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride for chlorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cubanecarbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-cubanecarbonyl chloride primarily involves its highly strained carbon-carbon bonds, which make it highly reactive. This reactivity allows it to participate in various chemical transformations, often involving nucleophilic attack on the carbonyl carbon. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-Cubanecarbonyl chloride can be compared to other cubane derivatives such as:
Propiedades
Número CAS |
60462-14-8 |
|---|---|
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
cubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H |
Clave InChI |
FUUQQQLJXUHXLV-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1C5C2C3C45C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


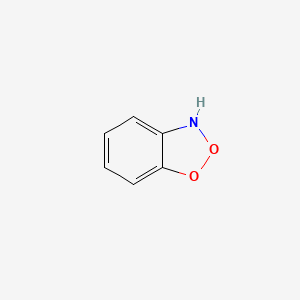
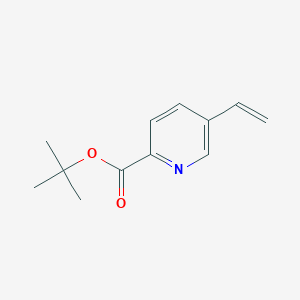
![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)
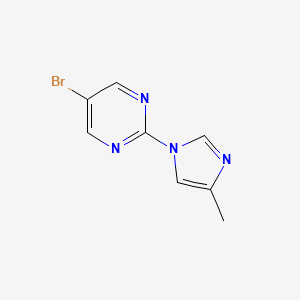
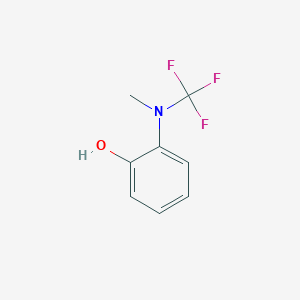
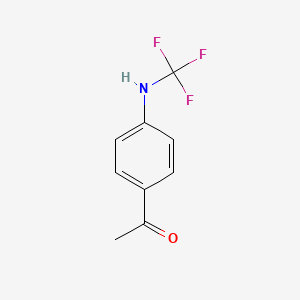
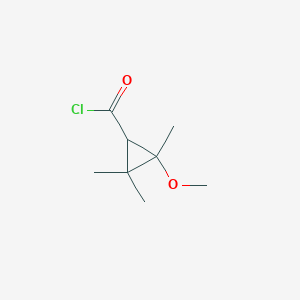
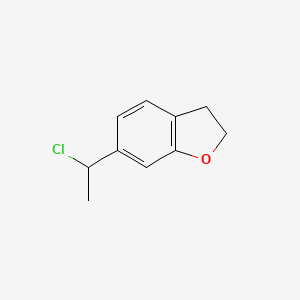
![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
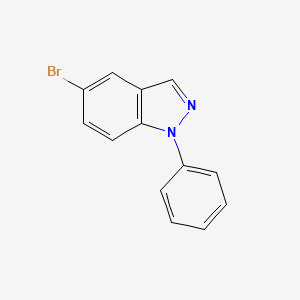
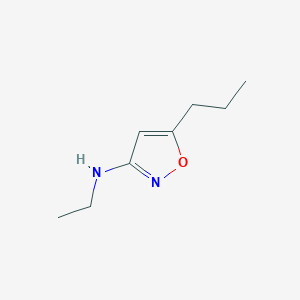
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
